2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one
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Overview
Description
2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with an ethylphenoxyethylsulfanyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and 4-ethylphenol as the primary starting materials.
Formation of Intermediate: Anthranilic acid is reacted with 4-ethylphenol in the presence of a suitable catalyst to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone core.
Substitution: The quinazolinone core is then reacted with 2-(4-ethylphenoxy)ethyl chloride in the presence of a base to introduce the ethylphenoxyethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include:
Batch Reactors: Used for controlled synthesis with precise reaction conditions.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the ethylphenoxyethylsulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Dihydroquinazoline Derivatives: Formed through reduction.
Substituted Quinazolinones: Formed through nucleophilic substitution.
Scientific Research Applications
2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may:
Inhibit Enzymes: Bind to the active site of enzymes, preventing their normal function.
Modulate Receptors: Interact with cell surface receptors, altering cellular signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through various pathways.
Comparison with Similar Compounds
Similar Compounds
2-mercapto-3-phenylquinazolin-4-one: Known for its anticancer and antimicrobial activities.
4-hydroxy-2-quinolones: Exhibits diverse biological activities, including antibacterial and antifungal properties.
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate: Studied for its potential therapeutic applications.
Uniqueness
2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one stands out due to its unique ethylphenoxyethylsulfanyl substituent, which may enhance its biological activity and specificity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C18H18N2O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[2-(4-ethylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N2O2S/c1-2-13-7-9-14(10-8-13)22-11-12-23-18-19-16-6-4-3-5-15(16)17(21)20-18/h3-10H,2,11-12H2,1H3,(H,19,20,21) |
InChI Key |
QLNMQDLFSXLCQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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